N-(2-ethoxyphenyl)-3,4-dimethylbenzamide
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
GLTRTADCOMTRTP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-(2-ethoxyphenyl)-3,4-dimethylbenzamide, highlighting structural variations, applications, and research findings:
Detailed Analysis of Key Comparisons
Functional Group Impact on Bioactivity
- S9229 vs. Target Compound : S9229’s methoxyalkyl chain enhances umami receptor (hTAS1R1/hTAS1R3) binding, while the ethoxyphenyl group in this compound may alter solubility and receptor affinity due to increased steric bulk and lipophilicity .
- D2916 vs. Target Compound : The isoxazolyl group in D2916 facilitates anticonvulsant activity by modulating brain penetration, whereas the ethoxyphenyl group might prioritize peripheral metabolic pathways .
Metabolic and Toxicological Profiles
Preparation Methods
Synthesis of 3,4-Dimethylbenzoyl Chloride
The preparation of 3,4-dimethylbenzoyl chloride serves as a critical precursor. As detailed in Search Result, this intermediate is synthesized via chlorination of 3,4-dimethylbenzoic acid using phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds as follows:
Typical conditions involve stirring equimolar amounts of the acid and POCl₃ at 110°C for 2 hours, yielding the acyl chloride in >85% purity after distillation.
Amide Formation with 2-Ethoxyaniline
The acyl chloride reacts with 2-ethoxyaniline in a nucleophilic acyl substitution. Search Result demonstrates analogous reactions using benzylamine and triethylamine (TEA) in dichloromethane (DCM) at room temperature:
Optimization Notes :
-
Solvent Selection : DCM minimizes side reactions like hydrolysis.
-
Base : TEA scavenges HCl, shifting equilibrium toward product formation.
Carbodiimide-Mediated Amidation
Activation of 3,4-Dimethylbenzoic Acid
Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid. Search Result reports using HOBt (hydroxybenzotriazole) as an additive to suppress racemization and improve yields:
Coupling with 2-Ethoxyaniline
The activated ester reacts with 2-ethoxyaniline under reflux conditions:
Key Data :
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Search Result highlights microwave irradiation as a tool for reducing reaction times. A protocol adapted from palladium-catalyzed couplings involves:
Advantages :
-
Time Reduction : 30 minutes vs. 20 hours for conventional heating.
-
Yield Improvement : 70–75% due to reduced side reactions.
Solid-Phase Parallel Synthesis
High-Throughput Methodology
Search Result describes parallel synthesis for benzamide derivatives. Using Wang resin -bound intermediates, the steps include:
-
Resin Functionalization : Immobilize 3,4-dimethylbenzoic acid via ester linkage.
-
Amine Coupling : Treat with 2-ethoxyaniline in DMF/TEA.
-
Cleavage : Release product using TFA/water (95:5).
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Complexity |
|---|---|---|---|---|
| Acyl Chloride-Amine | 52–66 | 4–6 hours | 95–98 | Moderate |
| EDCI/HOBt | 51–69 | 20–24 hours | >95 | High |
| Microwave | 70–75 | 0.5 hours | 97–99 | Low |
| Solid-Phase | 85–90 | 8–12 hours | 90–95 | High |
Key Observations :
-
Microwave Synthesis offers the best balance of yield and time.
-
Solid-Phase Methods excel in purity but require specialized equipment.
Mechanistic Insights
Acyl Chloride Pathway
The reaction proceeds via a tetrahedral intermediate , where the amine attacks the electrophilic carbonyl carbon, followed by chloride expulsion. TEA neutralizes HCl, preventing protonation of the amine and ensuring efficient coupling.
Carbodiimide Activation
EDCI converts the carboxylic acid to an O-acylisourea intermediate , which reacts with the amine. HOBt forms a more stable active ester, reducing side reactions like epimerization.
Analytical Validation
Structural Confirmation
Purity Assessment
Challenges and Optimizations
Q & A
Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-3,4-dimethylbenzamide, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis typically involves multi-step reactions, including:
Coupling of the benzamide moiety : Reacting 3,4-dimethylbenzoyl chloride with 2-ethoxyaniline under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
Critical parameters :
- Temperature control during coupling to minimize side reactions.
- Solvent selection (polar aprotic solvents enhance reactivity).
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm; aromatic protons at δ 6.8–7.5 ppm).
- 13C NMR identifies carbonyl (C=O) at ~168 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 298.1443).
- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. What are the documented biological activities of this compound in preclinical studies?
Answer:
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | IC50 = 12 µM in MDA-MB-231 breast cancer cells | |
| Neuroprotective | Reduces ROS by 40% in SH-SY5Y neuronal models | |
| Antidepressant | Modulates 5-HT1A receptor (Ki = 85 nM) |
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound's receptor binding affinities across different assay systems?
Answer:
- Orthogonal assays : Compare radioligand binding (e.g., 3H-8-OH-DPAT for 5-HT1A) with functional assays (cAMP inhibition) .
- Structural analogs : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects.
- Control experiments : Validate membrane protein integrity in binding assays using Western blotting .
Q. What strategies are recommended for improving the compound's metabolic stability without compromising pharmacological activity?
Answer:
- Isosteric replacement : Substitute the ethoxy group with a trifluoroethoxy group to resist hepatic CYP450 oxidation .
- Prodrug design : Introduce a hydrolyzable ester at the benzamide nitrogen for delayed release .
- Metabolic profiling : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., O-deethylation) .
Q. How does the electronic configuration of substituents influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing groups (e.g., nitro in N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide): Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., SN2 with amines).
- Steric effects : 3,4-Dimethyl groups on the benzamide hinder nucleophilic access, reducing reaction rates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for antitumor activity?
Answer:
- Standardize assay conditions : Use identical cell lines (e.g., MDA-MB-231 vs. MCF-7), serum concentrations, and incubation times.
- Validate apoptosis mechanisms : Combine MTT assays with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Safety and Toxicity
Q. What are the acute toxicity profiles of this compound in rodent models?
Answer:
| Test Model | LD50 (Oral) | Observations | Reference |
|---|---|---|---|
| Rat | >2800 mg/kg | No neurotoxicity at 500 mg/kg |
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling temperature | 0–5°C | Prevents hydrolysis |
| Solvent polarity | THF (ε = 7.5) | Enhances solubility |
| Catalyst concentration | 10 mol% DMAP | Increases rate 3x |
Q. Table 2: Molecular Interaction Data (Hypothetical Extrapolation)
| Target Protein | Binding Affinity (kcal/mol) | Assay Type |
|---|---|---|
| Serotonin Receptor 5-HT1A | -9.5 | Docking |
| Dihydrofolate Reductase | -8.7 | SPR |
Note : Data marked with * are extrapolated from structurally analogous compounds (e.g., piperazine-containing benzamides) due to limited direct studies on This compound. Researchers should validate these findings experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
